Reduced Hydrogen Bond Donor Count
The target compound bears one primary amine (aminomethyl) and one secondary N-methylamine, yielding a hydrogen bond donor (HBD) count of 3. In contrast, the des-methyl analog 2-(aminomethyl)cyclopentan-1-amine (CAS 21544-02-5) carries two primary amines, giving an HBD count of 4. This reduction of one HBD is structurally verified by SMILES comparison (CNC1CCCC1CN vs. NC1C(CN)CCC1). In CNS drug design, an HBD count ≤3 is a widely accepted threshold for improved passive blood–brain barrier permeation, while HBD = 4 is associated with significantly lower brain penetration [1]. Although this is a class-level inference for brain permeability, the HBD count difference is directly calculable from the molecular structures.
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 3 (one primary –NH₂, one secondary –NH–) |
| Comparator Or Baseline | 2-(Aminomethyl)cyclopentan-1-amine (CAS 21544-02-5): HBD = 4 (two primary –NH₂ groups) |
| Quantified Difference | ΔHBD = –1 (25% reduction) |
| Conditions | Calculated from chemical structure; relevant to oral bioavailability and CNS penetration guidelines (Lipinski / CNS MPO rule sets) [1] |
Why This Matters
A lower HBD count favors membrane permeability and CNS exposure, making the target compound a potentially superior fragment for brain-penetrant probe design compared to its des-methyl analog.
- [1] Pajouhesh, H. and Lenz, G.R. (2005) 'Medicinal chemical properties of successful central nervous system drugs', NeuroRx, 2(4), pp. 541–553. doi:10.1602/neurorx.2.4.541. View Source
